molecular formula C7H6F3N3O4 B2992033 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid CAS No. 1856020-44-4

4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2992033
CAS No.: 1856020-44-4
M. Wt: 253.137
InChI Key: CJEHOOIGJFPFJW-UHFFFAOYSA-N
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Description

4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid is a fluorinated pyrazole derivative characterized by a nitro group at position 4, a 3,3,3-trifluoropropyl substituent at position 1, and a carboxylic acid moiety at position 4. This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry, agrochemicals, and materials science. The trifluoropropyl group enhances lipophilicity and metabolic stability, while the nitro and carboxylic acid groups contribute to electronic and hydrogen-bonding interactions, influencing reactivity and solubility .

Properties

IUPAC Name

4-nitro-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O4/c8-7(9,10)1-2-12-5(6(14)15)4(3-11-12)13(16)17/h3H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEHOOIGJFPFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1[N+](=O)[O-])C(=O)O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-nitro-1H-pyrazole with 3,3,3-trifluoropropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The carboxylic acid group can be hydrolyzed to form the corresponding carboxylate salt under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, organic solvents like DMF or DMSO

    Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution

Major Products Formed

    Reduction: 4-amino-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used

    Hydrolysis: 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate

Scientific Research Applications

4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoropropyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at positions 1, 4, and 5 of the pyrazole ring. Below is a comparative analysis:

Compound Name Substituents (Position) Key Structural Features
Target Compound 1: 3,3,3-Trifluoropropyl; 4: NO₂; 5: COOH High electron-withdrawing effects (NO₂, CF₃), polar COOH group
4-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid 1: 3,3,3-Trifluoropropyl; 4: Cl; 5: COOH Chloro substituent (less electron-withdrawing than NO₂)
5-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid 3: COOH; 5: 4-(CF₃)Ph Aromatic trifluoromethyl group; altered substitution pattern
Fipronil 1: 2,6-Cl₂-4-CF₃Ph; 4: S(O)NH₂; 5: CN Sulfinylamine and cyano groups; pesticidal activity

Key Observations :

  • Trifluoropropyl vs. aryl-CF₃ : The 3,3,3-trifluoropropyl group improves steric bulk and lipophilicity relative to aromatic trifluoromethyl groups, affecting membrane permeability .

Physical and Chemical Properties

Property Target Compound (Inferred) 4-Chloro Analog 5-[4-(CF₃)Ph]-3-COOH
Molecular Weight ~265 g/mol ~228 g/mol ~227 g/mol
Melting Point Not reported Discontinued (no data) 1038398-68-3 (no data)
Solubility Moderate in polar solvents Likely similar Lower due to aromatic CF₃
Acidity (pKa) ~2-3 (carboxylic acid) ~2.5-3.5 ~3-4

Notes:

  • The trifluoropropyl group reduces aqueous solubility compared to non-fluorinated alkyl chains but improves organic solvent compatibility .
  • Nitro groups lower the pKa of adjacent carboxylic acids due to electron-withdrawing effects .

Reactivity and Functionalization

  • Nitro Group : Facilitates reduction to amines or displacement reactions, offering pathways for derivatization (e.g., conversion to amides or heterocycles).
  • Carboxylic Acid: Can form salts, esters, or amides. In analogs like fipronil, the cyano group at position 5 is critical for pesticidal activity, whereas the carboxylic acid in the target compound may favor interactions with biological targets .

Biological Activity

4-Nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid, a member of the pyrazole family, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a nitro group and a trifluoropropyl substituent, which may influence its pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Basic Information

PropertyValue
Molecular Formula C7H6F3N3O4
Molar Mass 253.14 g/mol
Density 1.72 g/cm³ (predicted)
Boiling Point 375.1 °C (predicted)
pKa 1.38 (predicted)

The compound has a significant molecular weight and density, which may affect its solubility and bioavailability in biological systems .

Antimicrobial Properties

Research indicates that compounds with similar structural features, particularly those containing nitro groups, exhibit notable antimicrobial activity. For instance, a related study demonstrated that pyrazole derivatives showed significant antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating efficacy comparable to standard antibiotics like streptomycin .

The biological activity of 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid is hypothesized to stem from its interaction with various molecular targets:

  • Nitro Group : The nitro group can undergo reduction to form reactive intermediates that may interact with bacterial enzymes or cellular components.
  • Trifluoropropyl Group : This moiety enhances lipophilicity, potentially improving membrane permeability and facilitating cellular uptake.

Case Studies

  • Antimicrobial Efficacy : In a comparative study of various pyrazole derivatives, compounds similar to 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole were evaluated for their antibacterial properties. The results indicated significant inhibition against strains of Bacillus cereus and Micrococcus luteus, suggesting that structural modifications can enhance antibacterial potency .
  • Enzyme Inhibition : Another study focused on the inhibition of membrane-bound pyrophosphatases (mPPases) by pyrazole derivatives. The findings revealed that certain analogues exhibited IC50 values in the low micromolar range, indicating potential as therapeutic agents targeting parasitic infections .

Applications in Medicinal Chemistry

The unique structural features of 4-nitro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid make it a promising candidate for further development in several areas:

  • Antibacterial Agents : Given its demonstrated antimicrobial properties, this compound could serve as a lead structure for developing new antibiotics.
  • Anti-cancer Research : The ability of similar compounds to inhibit specific enzyme pathways suggests potential applications in cancer therapeutics.

Q & A

Q. Basic

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential nitro compound toxicity.
  • First aid : Immediate flushing with water for exposure; medical consultation for inhalation .

How can purity and stability be assessed during long-term storage?

Q. Advanced

  • HPLC-MS : Monitor degradation products (e.g., nitro reduction to amine derivatives).
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C for stable batches).
  • Lyophilization : Stabilize the carboxylic acid moiety by storing as a lyophilized powder under inert gas .

What structural modifications enhance biological activity in related pyrazole derivatives?

Q. Advanced

  • Trifluoropropyl effects : The CF₃ group enhances lipophilicity (logP ~2.5) and metabolic stability.
  • Nitro group reduction : Converting NO₂ to NH₂ can improve solubility but may alter target binding.
  • Carboxylic acid bioisosteres : Replace with tetrazole or acyl sulfonamide to modulate pharmacokinetics .

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